tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound with significant relevance in medicinal chemistry. It is known for its structural uniqueness and potential therapeutic applications. The compound has the following identifiers:
The synthesis of tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized through:
Technical details regarding solvents, reaction conditions, and catalysts would be essential for replicating these synthetic procedures but are not explicitly provided in the sources.
Chemical reactions involving tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate may include:
The specifics of these reactions depend on the reagents and conditions employed.
Quantitative data regarding binding affinities or kinetic parameters would enhance understanding but are currently lacking.
Physical Properties:
Chemical Properties:
Relevant data from safety data sheets indicate that it is an irritant, necessitating appropriate handling precautions .
tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate has potential applications in:
The diazaspiro[4.5]decane core represents a privileged three-dimensional architecture in medicinal chemistry, characterized by a central spirocyclic carbon connecting piperidine and pyrrolidinone rings. This scaffold exhibits conformational rigidity that enforces defined spatial orientations of pharmacophoric elements, while the spiro junction reduces molecular symmetry – a key advantage for modulating target selectivity [7]. The specific derivative tert-butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS 1198284-76-2) incorporates strategic functionalizations: a benzyl group at the N3 position introduces aromatic stacking capabilities, while the C4 carbonyl enhances hydrogen-bond acceptor properties and influences ring conformations through stereoelectronic effects [2] [4].
The molecular framework (C₂₀H₂₈N₂O₃, MW 344.45 g/mol) enables diverse synthetic modifications critical for structure-activity relationship (SAR) exploration. As evidenced by its SMILES notation (CC(C)(C)OC(=O)N1CCCC2(CCN(CC3=CC=CC=C3)C2=O)C1), the scaffold presents three distinct handles for derivatization: the tert-butyloxycarbonyl (Boc) group, the N-benzyl moiety, and the ketone functionality [2]. This multi-functionality explains its commercial availability at 95% purity (storage: 2-8°C) for approximately $800/g [2], positioning it as a premium building block for drug discovery.
Compound | Molecular Weight | Key Functional Groups | Price (95% Purity) | Structural Role |
---|---|---|---|---|
3-Benzyl-4-oxo derivative (CAS 1198284-76-2) | 344.45 g/mol | 3-Benzyl, 4-oxo, 9-Boc | $800/g [2] | Aromatic hydrophobe & H-bond acceptor |
Des-benzyl analog (CAS 923009-50-1) | 254.33 g/mol | 4-oxo, 9-Boc | $200/g [3] | Unsubstituted amine precursor |
2-Benzyl isomer (CAS 1330764-01-6) | 344.45 g/mol | 2-Benzyl, 10-oxo, 7-Boc | Price variable [6] | Regioisomeric scaffold exploration |
Patents highlight this scaffold's therapeutic relevance: Spirocyclic piperidines serve as ghrelin receptor agonists for metabolic disorders [7], while structurally similar diazaspiro compounds feature in Bruton's tyrosine kinase (BTK) inhibitors for autoimmune conditions . The scaffold's protonatable nitrogen enables salt formation for solubility optimization, while the constrained geometry reduces entropic penalties upon target binding – explaining its privileged status in neuropharmacology and oncology pipelines [7] .
The tert-butyloxycarbonyl (Boc) group in this compound (position 9) exemplifies strategic protection methodology essential for complex molecule synthesis. This acid-labile moiety shields the secondary amine during N-functionalization of the diazaspiro core, preventing undesired quaternization or decomposition [2] [3]. The Boc group's steric bulk (tert-butyl moiety) provides kinetic protection against nucleophiles while maintaining crystallinity – a critical factor for purification of intermediates [3]. Its introduction early in synthetic sequences (e.g., via di-tert-butyl dicarbonate) enables orthogonal deprotection under acidic conditions (TFA, HCl) without affecting the benzyl group or ketone functionality [3].
Commercial pricing reflects Boc-protection advantages: The Boc-protected des-benzyl precursor (CAS 923009-50-1) costs $200/g [3], while the benzylated Boc-compound commands $800/g [2] – the premium attributable to additional synthetic steps and benzyl protection requirements. Crucially, Boc removal generates a reactive secondary amine for downstream derivatization, as demonstrated in pharmaceutical patents where similar scaffolds undergo:
Deprotection Agent | Solvent System | Temperature | Reaction Time | Downstream Application |
---|---|---|---|---|
Trifluoroacetic acid | DCM (20-50%) | 0-25°C | 0.5-2 hours | Peptide coupling to exposed amine |
HCl | Dioxane (4M) | 25°C | 1-4 hours | Salt formation for water-soluble intermediates |
Methanesulfonic acid | Ethanol | 0-10°C | 2-8 hours | Acid-sensitive elaborations [7] |
The Boc group's thermodynamic stability during common transformations (e.g., hydrogenation, organometallic reactions) makes it indispensable for synthesizing analogs like tert-butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate – a key precursor for anticancer scaffolds [3]. Strategic deprotection occurs after all other functional group manipulations, enabling multi-step sequences essential for creating targeted libraries. This protection/deprotection strategy balances molecular complexity and synthetic feasibility, explaining its dominance in spirocyclic compound development for clinical candidates addressing CNS disorders and kinase-mediated pathologies [7] .
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7